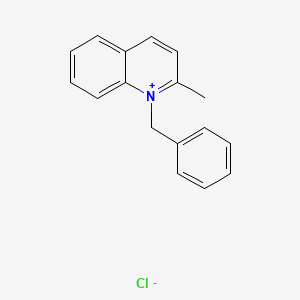
N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitroso group, a nitrophenyl group, and two methyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea typically involves the reaction of p-nitroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation or crystallization, to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere at room temperature.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in mutagenesis studies to induce mutations in microorganisms and plants.
Medicine: Investigated for its potential use in cancer research due to its ability to induce DNA damage and apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea involves the formation of reactive intermediates that interact with cellular components. The nitroso group can form nitrenium ions, which are highly reactive and can alkylate DNA, leading to DNA damage and cell death. The compound’s ability to induce DNA damage makes it a potential candidate for cancer therapy, as it can selectively target rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N’-nitro-N-nitrosoguanidine: Another nitroso compound with similar mutagenic properties.
N-Methyl-N-nitroso-p-toluenesulfonamide: A compound with similar chemical reactivity and applications in mutagenesis studies
Uniqueness
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
72586-69-7 |
|---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
1,3-dimethyl-1-(4-nitrophenyl)-3-nitrosourea |
InChI |
InChI=1S/C9H10N4O4/c1-11(9(14)12(2)10-15)7-3-5-8(6-4-7)13(16)17/h3-6H,1-2H3 |
InChI Key |
TYOCLJQLJIKHDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
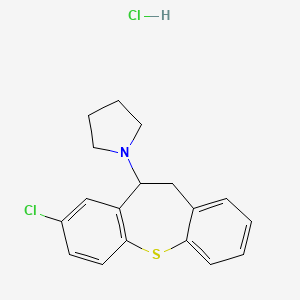
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
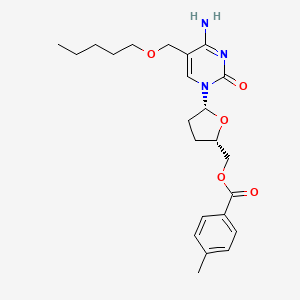
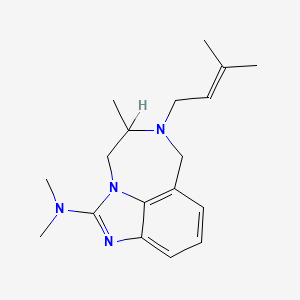
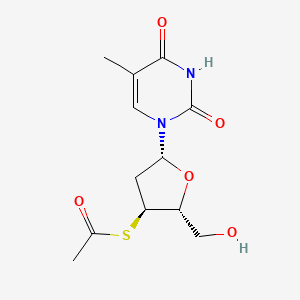
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
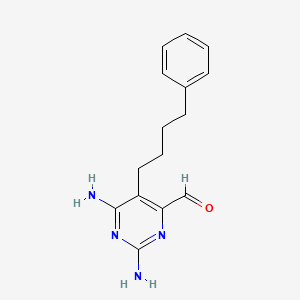

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

